4-Amino-3-methyl-2-phenyl-1,3-thiazol-3-ium chloride
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Overview
Description
4-Amino-3-methyl-2-phenyl-1,3-thiazol-3-ium chloride is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.
Preparation Methods
The synthesis of 4-Amino-3-methyl-2-phenyl-1,3-thiazol-3-ium chloride can be achieved through several methods. One common synthetic route involves the Hantzsch thiazole synthesis, which typically includes the reaction of α-haloketones with thioamides under acidic conditions . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
4-Amino-3-methyl-2-phenyl-1,3-thiazol-3-ium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or nucleophiles like amines and thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
4-Amino-3-methyl-2-phenyl-1,3-thiazol-3-ium chloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 4-Amino-3-methyl-2-phenyl-1,3-thiazol-3-ium chloride involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, it has been found to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
4-Amino-3-methyl-2-phenyl-1,3-thiazol-3-ium chloride can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
What sets this compound apart is its unique combination of biological activities and its potential for diverse applications in various fields .
Properties
CAS No. |
12083-72-6 |
---|---|
Molecular Formula |
C10H11ClN2S |
Molecular Weight |
226.73 g/mol |
IUPAC Name |
3-methyl-2-phenyl-1,3-thiazol-3-ium-4-amine;chloride |
InChI |
InChI=1S/C10H11N2S.ClH/c1-12-9(11)7-13-10(12)8-5-3-2-4-6-8;/h2-7H,11H2,1H3;1H/q+1;/p-1 |
InChI Key |
VXRNJBINHGXEPA-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=C(SC=C1N)C2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
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